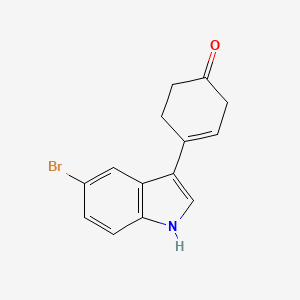

4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone

説明

Strategic Importance of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. rsc.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its strategic importance. nih.gov The indole nucleus serves as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. sigmaaldrich.com

The indole ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position. sigmaaldrich.com Furthermore, the N-H proton can be deprotonated to generate an indolyl anion, allowing for N-alkylation and N-arylation reactions. nih.gov The versatility of the indole scaffold is further demonstrated by its participation in various name reactions, including the Fischer, Bischler, and Bartoli indole syntheses, which allow for the construction of diverse and complex indole derivatives. sigmaaldrich.com

Role of Cyclohexenone Motifs as Versatile Synthons in Organic Transformations

Cyclohexenone, an α,β-unsaturated ketone, is a highly versatile building block in organic synthesis. amanote.com Its reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity allows for a wide range of transformations. amanote.com

Key reactions involving the cyclohexenone motif include:

Michael Addition (1,4-Conjugate Addition): Nucleophiles preferentially attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. amanote.com

1,2-Addition: Strong nucleophiles, such as Grignard reagents, can attack the carbonyl carbon directly. amanote.com

Diels-Alder Reactions: The electron-deficient double bond of cyclohexenone can act as a dienophile in [4+2] cycloaddition reactions. amanote.com

Robinson Annulation: A powerful ring-forming reaction that utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. amanote.com

The ability of the cyclohexenone motif to participate in these and other transformations makes it an invaluable synthon for the construction of complex cyclic and polycyclic systems.

Overview of 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone within Conjugated Hybrid Architectures

The compound this compound is a prime example of a conjugated hybrid architecture. In this molecule, the C3 position of the 5-bromoindole (B119039) nucleus is directly attached to the C4 position of the cyclohexenone ring. This creates an extended π-system that encompasses both the indole and cyclohexenone moieties.

The presence of the bromine atom at the C5 position of the indole ring offers an additional site for chemical modification, for instance, through cross-coupling reactions like the Suzuki or Heck reaction. The indole N-H can be functionalized, and the cyclohexenone part offers its own set of reactive handles. This multiplicity of reactive sites makes this compound a potentially valuable intermediate for the synthesis of more complex molecular architectures with potential applications in drug discovery and materials science. While detailed studies on this specific molecule are not extensively reported in peer-reviewed literature, its constituent parts suggest a rich and varied chemical reactivity.

Structure

3D Structure

特性

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)cyclohex-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-10-3-6-14-12(7-10)13(8-16-14)9-1-4-11(17)5-2-9/h1,3,6-8,16H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJGMUTZCBIUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1=O)C2=CNC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248200 | |

| Record name | 3-Cyclohexen-1-one, 4-(5-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951442-15-1 | |

| Record name | 3-Cyclohexen-1-one, 4-(5-bromo-1H-indol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexen-1-one, 4-(5-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 5 Bromo 1h Indol 3 Yl Cyclohex 3 Enone

Synthesis of Key Precursors and Starting Materials

The successful synthesis of the target compound relies on the efficient preparation of its fundamental building blocks: 5-bromoindole (B119039) derivatives and cyclohexenone or its precursors.

Preparative Routes to 5-Bromoindole-3-carboxaldehyde and Related Indole (B1671886) Derivatives

5-Bromoindole is a critical intermediate, and various methods have been developed for its synthesis. One common approach involves the direct bromination of indole. However, this can lead to mixtures of products, necessitating chromatographic purification.

More controlled syntheses often start from alternative precursors. For instance, 5-bromoindole can be prepared from 5-bromoindoline (B135996) by dehydrogenation. nih.gov A method describes the reaction of 5-bromoindoline with activated charcoal in toluene (B28343) under an oxygen atmosphere to yield 5-bromoindole. nih.gov Another route begins with indole, which is converted to 2-sodium sulfonate-indole, followed by a series of steps including acetylation, bromination, and subsequent hydrolysis and cyclization to afford 5-bromoindole. researchgate.net

For the synthesis of 5-bromoindole-3-carboxaldehyde, a key precursor for certain coupling strategies, a common method is the Vilsmeier-Haack formylation of 5-bromoindole. This reaction typically employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

A variety of synthetic routes to 5-bromoindole and its derivatives have been reported, with varying yields and conditions. Some examples are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Bromoindoline | Activated charcoal, Toluene, O₂, 70°C, 15h | 5-Bromoindole | 67.51% | nih.gov |

| Indole | 1. NaHSO₃, EtOH; 2. Ac₂O; 3. Br₂, H₂O; 4. NaOH | 5-Bromoindole | - | researchgate.net |

| 5-Bromoindole | POCl₃, DMF | 5-Bromoindole-3-carboxaldehyde | - | nih.gov |

Synthesis of Cyclohexenone and Cyclohexanedione Precursors

Cyclohexenone and its dione (B5365651) analogues are versatile starting materials for the construction of the cyclohexene (B86901) ring of the target molecule. Cyclohexenone can be synthesized through several methods. A common laboratory-scale synthesis involves the Birch reduction of anisole, followed by acid hydrolysis. nih.gov Industrially, it is often produced by the catalytic oxidation of cyclohexene. nih.gov Other routes include the α-bromination of cyclohexanone (B45756) followed by elimination, and the hydrolysis of 3-chlorocyclohexene (B1361376) followed by oxidation. nih.gov

1,3-Cyclohexanedione, another important precursor, is typically produced by the semi-hydrogenation of resorcinol. hw.ac.uk It exists predominantly in its enol tautomer form in solution. hw.ac.uk 1,4-Cyclohexanedione can be prepared from the condensation of diethyl succinate, followed by hydrolysis and decarboxylation. mdpi.com

| Precursor | Synthetic Method | Product | Reference |

| Anisole | Birch Reduction (Na/NH₃, EtOH), then H₃O⁺ | Cyclohexenone | nih.gov |

| Cyclohexanone | 1. Br₂; 2. Base | Cyclohexenone | nih.gov |

| Resorcinol | Semi-hydrogenation | 1,3-Cyclohexanedione | hw.ac.uk |

| Diethyl succinate | 1. Base-catalyzed condensation; 2. Hydrolysis and decarboxylation | 1,4-Cyclohexanedione | mdpi.com |

Direct Synthetic Routes to 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone

The direct formation of the carbon-carbon bond between the indole and cyclohexenone moieties is a key step in the synthesis of the target molecule. Two primary strategies have emerged as powerful tools for this transformation: cyclization and coupling reactions, and Michael additions.

Cyclization and Coupling Reactions for Core Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. A particularly relevant method is the oxidative Heck reaction, which allows for the direct coupling of indoles with alkenes. A palladium(II)-catalyzed oxidative Heck reaction between indoles and cyclohexenone has been reported to produce β-(indol-3-yl) cyclohexenones. liverpool.ac.uk This reaction represents a highly atom-economical approach to the core structure of the target molecule. The proposed mechanism involves the formation of an arylpalladium(II) complex, followed by migratory insertion of the cyclohexenone and subsequent β-hydride elimination. liverpool.ac.uk

Another powerful method for indole synthesis that can be adapted to form the desired linkage is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a substituted phenylhydrazine (B124118) and a ketone. researchgate.net By using a 4-oxocyclohexane derivative as the ketone component, it is possible to construct the indole ring directly onto the cyclohexanone framework.

Optimization of Reaction Conditions and Reagents (e.g., solvent effects, temperature, stoichiometry)

The efficiency and selectivity of these direct synthetic routes are highly dependent on the reaction conditions. For the palladium-catalyzed oxidative Heck reaction, the choice of catalyst, oxidant, solvent, and temperature are critical. For instance, a dicationic palladium(II) catalyst with a 6,6'-dimethylbipyridine ligand has been shown to be effective in promoting both the oxidative Heck coupling and subsequent dehydrogenation reactions of cyclohexenones. nih.gov The reaction can be carried out in a one-pot sequence to yield meta-substituted phenols. nih.gov

In a reported palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones, a mild condition was explored to ensure the indole C-H activation and subsequent syn β-hydride elimination. nih.gov The optimization of these parameters is crucial to maximize the yield of the desired 4-(indol-3-yl)cyclohexenone and minimize side products.

For Michael addition reactions, the choice of catalyst is also paramount. While traditionally catalyzed by strong acids or bases, Lewis acids and even iodine have been shown to promote the reaction. nih.gov The reaction conditions, including the solvent and temperature, can influence the diastereoselectivity of the addition.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Product | Reference |

| Oxidative Heck | Pd(OAc)₂, Ligand, Oxidant | Various | 50-100 °C | β-(Indol-3-yl)cyclohexenones | nih.govliverpool.ac.uk |

| Michael Addition | Iodine (10 mol%) | Dichloromethane | Room Temp | E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones | nih.gov |

Catalytic Strategies in the Synthesis of Indole-Cyclohexenone Conjugates

The development of novel catalytic systems is at the forefront of modern organic synthesis. In the context of preparing indole-cyclohexenone conjugates, palladium catalysis plays a central role. The versatility of palladium catalysts allows for a range of transformations, including cross-coupling and cyclization reactions. mdpi.com

For the oxidative Heck reaction, the catalytic cycle typically involves a Pd(II) species. hw.ac.uk The choice of ligands for the palladium center is crucial for controlling the reactivity and selectivity of the reaction. Electronically asymmetric ligands have been shown to be effective in certain palladium-catalyzed cross-coupling reactions. libretexts.org The development of air- and moisture-stable palladium precatalysts has also simplified the experimental setup for these reactions.

Beyond palladium, other transition metals can also be employed in the synthesis of indoles and their derivatives. mdpi.com The exploration of new catalytic systems, including the use of earth-abundant metals and photocatalysis, is an active area of research that may offer more sustainable and efficient routes to compounds like this compound in the future.

Metal-Mediated Oxidative Coupling Approaches of Indoles and Enolates

The direct coupling of indoles with enolates or their equivalents under oxidative conditions presents a powerful and atom-economical method for forming carbon-carbon bonds. While direct oxidative coupling of an indole with a pre-formed cyclohexenone enolate is a challenging transformation, related metal-catalyzed processes provide a blueprint for this type of synthesis. Palladium-catalyzed oxidative Heck reactions, for instance, have been successfully employed to couple indoles with cyclohexenone, leading to the formation of indolyl-substituted aromatic systems after a subsequent dehydrogenative aromatization. nih.gov

A plausible strategy for the synthesis of this compound involves a palladium(II)-catalyzed oxidative coupling between 5-bromo-1H-indole and a suitable cyclohexenone precursor, such as a silyl (B83357) enol ether of cyclohexanone (1,3-cyclohexanedione mono-enol ether). The reaction would likely proceed via a C-3 selective indolyl palladation, followed by coupling with the enol ether and subsequent oxidation.

The choice of metal catalyst and oxidant is crucial for reaction efficiency. Catalysts like Pd(OAc)₂ are commonly used, often in conjunction with ligands and an oxidant to regenerate the active Pd(II) species. mdpi.com Iron salts have also emerged as cost-effective catalysts for oxidative cross-coupling reactions involving indoles. mdpi.com

Table 1: Hypothetical Conditions for Metal-Mediated Synthesis

| Entry | Indole Precursor | Cyclohexenone Source | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Proposed Product |

|---|---|---|---|---|---|---|---|

| 1 | 5-Bromo-1H-indole | Cyclohexenone | Pd(OAc)₂ (10) | O₂ (1 atm) | Toluene | 100 | 4-(5-Bromo-1H-indol-3-yl)cyclohex-2-enone |

| 2 | 5-Bromo-1H-indole | 1,3-Cyclohexanedione | FeCl₃ (15) | Air | CH₃CN | 80 | This compound* |

| 3 | 5-Bromo-1H-indole | Cyclohexenone | Pd(TFA)₂ (5) | Benzoquinone | Dioxane | 110 | 4-(5-Bromo-1H-indol-3-yl)cyclohex-2-enone |

*Expected product from reaction with a diketone precursor. The table is interactive and can be sorted by column headers.

Brønsted Acid-Catalyzed Cyclization and Condensation Processes

Brønsted acid catalysis offers a metal-free alternative for the synthesis of indolyl-substituted ketones through Friedel-Crafts-type reactions. acs.orgnih.gov The reaction typically involves the activation of a carbonyl compound by a Brønsted acid, rendering it susceptible to nucleophilic attack by the electron-rich C-3 position of the indole ring. For the synthesis of this compound, a common precursor is 1,3-cyclohexanedione.

The process involves an initial acid-catalyzed Michael addition of 5-bromo-1H-indole to an α,β-unsaturated carbonyl system, or a condensation-cyclization cascade with a 1,3-dicarbonyl compound. In the case of 1,3-cyclohexanedione, the reaction with 5-bromo-1H-indole in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA), HCl, or triflic acid (HNTf₂) would lead to a condensation reaction, followed by dehydration to yield the target enone. researchgate.netacs.org The choice of acid and reaction conditions can significantly influence the yield and selectivity. acs.org

Table 2: Brønsted Acid-Catalyzed Synthesis from 1,3-Cyclohexanedione

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PTSA (20) | Toluene | 110 | 12 | 75 |

| 2 | HCl (aq.) (15) | Ethanol | 78 | 8 | 68 |

| 3 | HNTf₂ (5) | Dichloromethane | 40 | 6 | 82 |

| 4 | Acetic Acid (50) | Acetic Acid | 120 | 24 | 45 |

The table is interactive and can be sorted by column headers.

Mechanistic Investigations of this compound Formation

Proposed Reaction Pathways and Identification of Intermediates

The formation of this compound via Brønsted acid catalysis is believed to proceed through a well-defined pathway. The reaction initiates with the protonation of one of the carbonyl groups of 1,3-cyclohexanedione, which enhances its electrophilicity. The electron-rich C-3 position of 5-bromo-1H-indole then acts as a nucleophile, attacking the activated carbonyl carbon.

This initial addition forms a carbinolamine-like intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of a stabilized vinylogous iminium ion or a neutral enamine. Tautomerization and a final dehydration step involving the remaining carbonyl group and an adjacent methylene (B1212753) group of the cyclohexane (B81311) ring result in the formation of the conjugated enone system, yielding the final product.

Key Intermediates in the Brønsted Acid-Catalyzed Pathway:

Protonated 1,3-Cyclohexanedione: The activated electrophile that initiates the reaction.

Indolyl-Carbinol Adduct: The initial product of the nucleophilic attack of the indole onto the dione.

Enamine/Iminium Intermediate: Formed after the first dehydration, this species is key to the subsequent cyclization/dehydration.

Final Dehydration Precursor: A β-hydroxy ketone that eliminates water to form the final α,β-unsaturated ketone product.

Control experiments and spectroscopic studies in related systems have helped to elucidate these pathways, confirming the role of key intermediates in similar annulation processes. nih.gov

Influence of Electronic and Steric Effects of Substituents on Reaction Efficiency and Selectivity

The efficiency and regioselectivity of the synthesis are significantly influenced by the electronic and steric properties of the substituents on the indole ring. The nucleophilicity of the indole is paramount for the success of these reactions.

Steric Effects: The C-5 position is remote from the C-3 reaction center, so the steric hindrance from the bromo group is negligible for the incoming electrophile. However, steric hindrance at positions closer to the nucleophilic center, such as C-2 or the N-1 position, can dramatically alter the course of the reaction. For instance, bulky N-protecting groups can decrease the nucleophilicity of the C-3 position, potentially leading to side reactions or failure of the desired transformation. beilstein-journals.org In the case of this compound synthesis, the NH-unprotected indole is typically preferred to maximize C-3 reactivity.

Comprehensive Spectroscopic and Structural Characterization of 4 5 Bromo 1h Indol 3 Yl Cyclohex 3 Enone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available high-resolution NMR data for 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone. While spectroscopic data for related substructures such as 5-bromoindole (B119039) are available, this information is insufficient to provide a complete and accurate analysis for the entire molecule as requested. The following sections are therefore based on the general principles of NMR spectroscopy and the expected spectral characteristics of the compound's constituent parts.

Proton (1H) NMR Analysis for Structural Connectivity

Detailed experimental ¹H NMR data for this compound is not available in the surveyed literature. A hypothetical analysis would involve the identification of signals corresponding to the protons of the 5-bromoindole and the cyclohexenone moieties. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons of the indole ring and the vinyl proton of the cyclohexenone ring would also have characteristic chemical shifts and coupling patterns that would help to establish the connectivity between the two ring systems.

Carbon-13 (13C) NMR Analysis for Carbon Framework Elucidation

Specific ¹³C NMR data for this compound could not be located in public databases or scientific publications. An analysis would focus on identifying the carbonyl carbon of the cyclohexenone ring, which would be expected at a significant downfield shift. The carbon atoms of the indole and cyclohexenone rings would exhibit distinct signals, and the presence of the bromine atom would influence the chemical shifts of the adjacent carbon atoms in the indole ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra would necessitate the use of 2D NMR techniques. COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the individual spin systems of the molecule. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings between protons and carbons, which would be crucial for confirming the linkage between the indole and cyclohexenone rings. Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound, including detailed fragmentation patterns, were not found in the available scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In a hypothetical ESI-MS experiment, the compound would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of the compound. The isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying the presence of bromine in the molecule. The fragmentation pattern would likely involve the cleavage of the bond between the indole and cyclohexenone rings, as well as fragmentation within the cyclohexenone ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Experimental IR spectroscopic data for this compound is not available in the reviewed sources. A theoretical IR spectrum would be expected to show characteristic absorption bands for the N-H group of the indole ring (typically around 3400-3300 cm⁻¹), the carbonyl group (C=O) of the cyclohexenone (around 1700-1650 cm⁻¹), and the C=C double bond of the cyclohexenone ring (around 1650-1600 cm⁻¹). The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure and solid-state packing of this compound.

Determination of Molecular Geometry and Conformation

A search for crystallographic data for this compound in the Cambridge Structural Database (CSD) and other scientific repositories did not yield any results. Such a study would reveal key geometric parameters. For other, related bromo-indole derivatives, X-ray diffraction studies have provided detailed information on bond lengths and angles. mdpi.com For instance, in a different bromo-indole containing compound, the C2-C3 double bond of the indole ring was found to be 1.382 Å. mdpi.com

A hypothetical data table for the kind of information that would be obtained from a single-crystal X-ray diffraction study is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-Br, C=O, C=C, N-H, etc. |

| Bond Angles (°) | Angles defining the geometry |

| Torsion Angles (°) | Describing the conformation of the cyclohexenone ring |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

The analysis of the crystal packing would elucidate how molecules of this compound arrange themselves in the solid state. This is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. The indole N-H group is a potent hydrogen bond donor, and the carbonyl oxygen of the cyclohexenone moiety is an acceptor. In related indole derivatives, N-H···O and other hydrogen bonds are known to play a predominant role in the crystal structure assembly.

A detailed analysis would identify and quantify these interactions. A representative data table for intermolecular interactions is shown below.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···O=C | - | - |

| Halogen Bond | C-Br···O | - | - |

| π-π Stacking | Indole ring ··· Indole ring | - | - |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy would identify the wavelengths of light that this compound absorbs, corresponding to electronic transitions between different energy levels. The indole chromophore typically exhibits two absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. The presence of the cyclohexenone moiety and the bromine atom would be expected to modulate the positions and intensities of these bands. Studies on other indole derivatives show absorption maxima in the 260-310 nm range. nih.gov

A hypothetical UV-Vis absorption data table is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Methanol | - | - | π → π |

| Dichloromethane | - | - | n → π |

Chemical Reactivity and Derivatization Strategies for 4 5 Bromo 1h Indol 3 Yl Cyclohex 3 Enone

Transformations Involving the Bromine Substituent

The bromine atom at the 5-position of the indole (B1671886) ring serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The 5-bromoindole (B119039) moiety is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied to 5-bromoindoles. researchgate.netrsc.org Mild, aqueous conditions have been developed that are suitable for unprotected indoles, highlighting the reaction's versatility. rsc.org A typical catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Stille reaction provides an alternative C-C bond-forming method, coupling the aryl bromide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgjk-sci.comlibretexts.org Stille reactions are compatible with a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of a bromo-heterocycle like 5-bromoindole.

| Component | Examples | Purpose | Citations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the cross-coupling cycle | nih.govnih.gov |

| Ligand | SPhos, PPh₃ | Stabilizes the palladium center and facilitates the reaction steps | rsc.org |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation | nih.govnih.gov |

| Solvent | Dimethoxyethane (DME), THF, Water/Acetonitrile | Solubilizes reactants and facilitates the reaction | rsc.orgnih.gov |

| Boron Reagent | Phenylboronic acid, Arylboronic esters | Source of the new aryl or vinyl group | researchgate.netrsc.org |

While direct nucleophilic aromatic substitution (SNAr) on the electron-rich indole ring is generally challenging, it can be achieved with certain nucleophiles under forcing conditions. A more general and efficient strategy for functionalizing the 5-position is through a halogen-metal exchange reaction. wikipedia.org

This two-step process involves first converting the C-Br bond into a C-metal bond (typically with lithium or magnesium), followed by quenching the resulting organometallic intermediate with an electrophile. For bromoindoles, it is often necessary to first deprotonate the acidic N-H proton with a base like potassium hydride (KH) before performing the halogen-metal exchange with an organolithium reagent such as tert-butyllithium (B1211817) (t-BuLi). acs.orgdocumentsdelivered.com This procedure generates a regiochemically pure lithiated indole. acs.orgdocumentsdelivered.com An alternative method uses a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). nih.gov The resulting organometallic species is a potent nucleophile that can react with a wide range of electrophiles.

The table below illustrates potential transformations via halogen-metal exchange.

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |

| Esters | Ethyl acetate | Ketone |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl Group |

| Isocyanates | Phenyl isocyanate | Amide |

Reactivity of the Cyclohex-3-enone Moiety

The cyclohex-3-enone ring is an α,β-unsaturated ketone, a versatile functional group that can undergo reactions at the carbonyl carbon, the α-carbon, and the β-carbon of the double bond.

The Michael reaction, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the enone (the Michael acceptor). wikipedia.org This is often the preferred pathway over direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com A wide variety of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and stabilized enolates (e.g., from malonates or β-ketoesters), as well as heteroatom nucleophiles like amines (aza-Michael) and thiols. wikipedia.orgmasterorganicchemistry.com The reaction creates a new carbon-carbon or carbon-heteroatom bond and typically generates an enolate intermediate, which is then protonated to give the final product. libretexts.org Cascade reactions involving an initial Michael addition are common in the synthesis of complex cyclohexanone (B45756) skeletons. beilstein-journals.orgnih.govjove.com

The electron-deficient double bond of the cyclohexenone can act as a dienophile in a [4+2] cycloaddition reaction, known as the Diels-Alder reaction. slideshare.netlibretexts.org This powerful reaction allows for the construction of six-membered rings in a single, often stereospecific, step. libretexts.orgyoutube.com The reaction involves a conjugated diene and a dienophile, leading to the formation of a cyclohexene (B86901) derivative. slideshare.net The presence of the electron-withdrawing ketone group enhances the dienophilicity of the cyclohexenone's double bond. libretexts.org However, simple cyclohexenones can be relatively unreactive dienophiles, sometimes requiring high temperatures or Lewis acid catalysis to proceed efficiently. acs.orgnih.gov Reaction of 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone with a suitable diene would yield complex, bridged polycyclic systems.

The carbonyl group itself is a site for numerous transformations.

Reductive Amination is a method to convert ketones into amines. masterorganicchemistry.com The process involves the reaction of the ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated iminium ion intermediate without reducing the starting ketone. masterorganicchemistry.com A recent study has also described a method for the amination of cyclohexenone to produce p-aminophenols or tertiary amines. acs.org

Enolization involves the formation of an enol or, more commonly, an enolate by deprotonation at one of the α-carbons. Unsymmetrical ketones like the title compound can potentially form two different enolates. Deprotonation at the C-2 position yields the kinetic enolate, which is formed faster, typically by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. jove.com Deprotonation at the C-6 position would lead to the more substituted and thermodynamically more stable enolate, which is favored under conditions that allow for equilibration (weaker base, higher temperature). jove.com These enolate intermediates are strong nucleophiles and can be used in subsequent alkylation or acylation reactions to introduce substituents at the α-position. ucsb.eduvaia.com

Functionalization of the Indole Nucleus

The indole ring system is electron-rich and readily undergoes electrophilic substitution. The presence of a substituent at the C3 position directs further electrophilic attack to other positions of the heterocyclic core.

In 3-substituted indoles, the C2 position is the next most nucleophilic site after C3. Electrophilic substitution at C2 is a well-established reactivity pattern. researchgate.netquimicaorganica.org The generally accepted mechanism for electrophilic substitution at the C2 position of a 3-substituted indole involves initial attack of the electrophile at the C3 position to form a 3,3-disubstituted indolenine intermediate. This is followed by a rearrangement where one of the C3 substituents migrates to the C2 position, restoring the aromaticity of the indole ring. researchgate.net

For this compound, common electrophilic substitution reactions are anticipated to follow this pathway.

Halogenation: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom at the C2 position.

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640). quimicaorganica.org

Sulfonation: Sulfonation typically employs a sulfur trioxide-pyridine complex to introduce a sulfonic acid group at C2. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would also be directed to the C2 position.

The 5-bromo substituent on the benzene (B151609) portion of the indole nucleus is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack to some extent, but the primary directing effect will be from the pyrrolic nitrogen, favoring substitution on the heterocyclic part of the molecule.

The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various alkylation and arylation reactions. The acidity of the N-H proton (pKa ≈ 17 in DMSO) allows for its deprotonation by a suitable base to generate the corresponding indolide anion, which is a potent nucleophile.

N-Alkylation: The deprotonated indole can react with a variety of alkyl halides in an SN2 reaction to yield N-alkylated products. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK). For instance, enantioselective N-alkylation of 5-bromoindole has been achieved with good yields and enantiomeric ratios using a dinuclear zinc-ProPhenol catalyst.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the indole with an aryl halide. For example, 5-bromoindole has been used in sequential Suzuki and Buchwald-Hartwig reactions to produce diarylated indoles. Copper-catalyzed N-arylation of 5-aminopyrazoles has also been demonstrated as a viable route for constructing complex heterocyclic systems. youtube.com

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 4-(1-Alkyl-5-bromo-1H-indol-3-yl)cyclohex-3-enone |

| N-Arylation | Pd or Cu catalyst, Ligand, Base, Aryl halide (Ar-X) | 4-(1-Aryl-5-bromo-1H-indol-3-yl)cyclohex-3-enone |

Stereoselective Reactions and Asymmetric Synthesis Approaches

The prochiral nature of the cyclohexenone ring in this compound allows for various stereoselective transformations to introduce new chiral centers.

Conjugate Addition: The α,β-unsaturated ketone of the cyclohexenone moiety is an excellent Michael acceptor. The addition of nucleophiles to the C5 position can be rendered stereoselective by using chiral catalysts. Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for the asymmetric conjugate addition to cyclic enones.

Ketone Reduction: The stereoselective reduction of the carbonyl group can lead to the formation of chiral allylic alcohols. Substrate-controlled reductions can be influenced by the bulky indolyl substituent, potentially directing the hydride attack from the less hindered face. For more predictable control, chiral reducing agents or catalytic asymmetric hydrogenation can be employed.

Asymmetric Aldol (B89426) Reactions: The enolate of the cyclohexenone can be generated and reacted with aldehydes in an asymmetric fashion using chiral catalysts to create a new stereocenter at the C2 position of the cyclohexenone ring.

While specific examples for the title compound are not prevalent in the literature, the asymmetric synthesis of various indole-based chiral heterocycles is a well-developed field, suggesting that these strategies would be applicable. researchgate.netnih.govnih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed asymmetric cascade reactions involving indole-derived enones have been used to construct complex polycyclic systems with high stereocontrol. researchgate.net

Ring Modification and Rearrangement Reactions Involving Both Moieties

The juxtaposition of the indole and cyclohexenone rings allows for unique transformations that involve both structural components.

Palladium-Catalyzed Dehydrogenative Aromatization: A significant reaction in this context is the palladium(II)-catalyzed oxidative Heck reaction followed by dehydrogenative aromatization. Research has shown that indoles can react with cyclohexenone in the presence of a palladium catalyst to form meta-(indol-3-yl)phenols. sigmaaldrich.com In this process, a 4-(indol-3-yl)cyclohexenone derivative is a proposed intermediate. sigmaaldrich.com Applying this methodology to this compound would be expected to yield a 5-bromo-3-(3-hydroxyphenyl)-1H-indole. The reaction likely proceeds through an oxidative Heck reaction to form the title compound, which then undergoes dehydrogenation to the corresponding phenol.

Acid-Catalyzed Rearrangements: Under strong acidic conditions, the electrophilic substitution of indole with cyclohexanone can lead to complex rearranged products. For example, the reaction of indole and cyclohexanone in the presence of hydrobromic acid has been reported to form 1′-(indol-3-yl)-1,1′-bicyclohexyl-2-one. This suggests that under certain acidic conditions, this compound could potentially undergo skeletal rearrangements involving both the cyclohexene ring and the indole nucleus.

Sigmatropic Rearrangements: While not directly reported for this compound, related systems undergo sigmatropic rearrangements. For instance, the Claisen rearrangement of allyl aryl ethers is a classic example of a-sigmatropic shift. The Cope rearrangement is another such transformation that occurs in 1,5-dienes. Given the appropriate functionalization, for example, the introduction of a vinyl or allyl ether moiety, derivatives of this compound could be designed to undergo these types of pericyclic reactions, leading to significant structural reorganization.

Computational and Theoretical Investigations of 4 5 Bromo 1h Indol 3 Yl Cyclohex 3 Enone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. youtube.comyoutube.com For a molecule like 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone, DFT calculations can provide invaluable insights into its structure, electronics, and spectroscopic characteristics.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. youtube.comyoutube.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. It is anticipated that the indole (B1671886) ring would be largely planar, while the cyclohexenone ring would adopt a half-chair conformation to minimize steric strain. The dihedral angle between the indole and cyclohexenone rings would be a key parameter, influencing the degree of π-conjugation between the two systems.

Table 1: Representative Optimized Geometrical Parameters for an Indole-Cyclohexenone System This data is illustrative and based on typical values for similar structures.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C=C (Enone) Bond Length | ~1.35 Å |

| C-N (Indole) Bond Length | ~1.38 Å |

| Dihedral Angle (Indole-Cyclohexenone) | 30-50° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. chemrxiv.orgfrontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be predominantly located on the electron-rich indole ring, particularly involving the π-system and the nitrogen lone pair. The LUMO, on the other hand, would likely be centered on the electron-deficient cyclohexenone moiety, specifically on the π* orbital of the α,β-unsaturated system. The bromine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, would modulate the energies of these orbitals. researchgate.net

The nodal properties of the HOMO and LUMO are also important, as they dictate the preferred sites for nucleophilic and electrophilic attack. The regions of the molecule with large lobes in the HOMO are indicative of nucleophilic character, while regions with large lobes in the LUMO suggest electrophilic character.

Table 2: Illustrative Frontier Molecular Orbital Data for an Indole-Cyclohexenone System This data is for illustrative purposes and based on typical values for similar compounds.

| Parameter | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 3.5 to 4.5 eV |

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the characterization of a compound. researchgate.netscielo.org.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For this compound, the calculations would predict distinct signals for the protons and carbons of the indole and cyclohexenone rings. For instance, the protons on the cyclohexenone ring would appear in the aliphatic region, while the indole N-H proton would likely be a broad singlet at a downfield chemical shift. The carbon of the carbonyl group would be expected to have a characteristic signal in the range of 190-200 ppm in the ¹³C NMR spectrum.

IR Vibrational Frequencies: Theoretical calculations of infrared (IR) vibrational frequencies can help in assigning the absorption bands in an experimental spectrum. researchgate.netscispace.com Key predicted vibrations for this molecule would include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ketone (around 1650-1680 cm⁻¹), and C=C stretching frequencies for the aromatic and enone systems.

Table 3: Predicted Key IR Vibrational Frequencies This data is illustrative and based on typical values for similar structures.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3350 |

| C=O Stretch (Ketone) | ~1670 |

| C=C Stretch (Enone) | ~1610 |

| C-Br Stretch | ~600 |

Theoretical Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. researchgate.net

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of 5-bromoindole (B119039) with a suitable cyclohexenone derivative. byjus.comorganic-chemistry.org Theoretical calculations can be employed to model the transition state of this reaction. The mechanism likely involves the activation of the cyclohexenone by a Lewis acid, followed by the nucleophilic attack of the C3 position of the indole ring onto the electrophilic β-carbon of the enone. nih.govresearchgate.net

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of the transition state would reveal the precise arrangement of the atoms as the new carbon-carbon bond is formed. Such studies can also help in understanding the regioselectivity of the reaction, explaining why the C3 position of the indole is the preferred site of attack. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the transformation. The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate.

For the proposed Friedel-Crafts synthesis, computational studies could compare the energy barriers for different Lewis acid catalysts, helping to identify the most efficient one. Furthermore, the energetic profile could shed light on the potential for side reactions, such as N-alkylation of the indole. mdpi.com By understanding the relative energies of the various possible pathways, reaction conditions can be optimized to favor the desired product.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily dictated by the cyclohexenone ring. Unlike cyclohexane (B81311), which famously adopts a chair conformation to minimize steric and torsional strain, the presence of the sp²-hybridized carbons in the double bond and the carbonyl group flattens a portion of the cyclohexenone ring. youtube.com Consequently, cyclohexenone and its derivatives typically exist in a half-chair or a twisted-boat conformation. researchgate.net

The potential energy surface of this molecule would be characterized by several local minima corresponding to these different ring conformations. The interconversion between these conformers, such as a ring flip from one half-chair to another, would proceed through higher-energy transition states, likely resembling boat-like structures. The energy barriers for these interconversions in substituted cyclohexenes have been determined experimentally and are generally low, suggesting that at room temperature, multiple conformations may be populated. lookchem.com

For this compound, the large indolyl substituent at the 4-position will significantly influence the relative energies of the possible conformers. Steric hindrance between the indole moiety and the cyclohexenone ring will likely favor conformations where the bulky indole group occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions.

Table 1: Predicted Conformational Preferences of the Cyclohexenone Ring in this compound

| Conformation | Relative Stability | Key Features |

| Half-Chair (Indole Pseudo-Equatorial) | Most Stable | Minimizes steric strain between the indole group and the cyclohexenone ring. |

| Half-Chair (Indole Pseudo-Axial) | Less Stable | Increased steric interactions would raise the energy of this conformer. |

| Twist-Boat | Intermediate | May represent a local minimum or a transition state on the potential energy surface. |

This table is predictive and based on conformational studies of analogous cyclohexenone derivatives.

Analysis of Non-covalent Interactions (e.g., Quantum Theory of Atoms-in-Molecules, QTAIM)

The electronic structure and biological activity of molecules like this compound are heavily influenced by a network of non-covalent interactions. The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical tool used to identify and characterize these interactions based on the topology of the electron density. nih.govresearchgate.net While a specific QTAIM analysis for this compound is not published, we can predict the key non-covalent interactions based on studies of similar bromo-substituted and indole-containing molecules.

The key interactions expected within and between molecules of this compound include:

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor, and the carbonyl oxygen of the cyclohexenone is a hydrogen bond acceptor. Intermolecular hydrogen bonds between these groups are expected to play a significant role in the crystal packing and aggregation of the compound in solution. Intramolecular hydrogen bonding is less likely due to the geometry of the molecule.

Halogen Bonding: The bromine atom on the indole ring can act as a halogen bond donor, interacting with nucleophilic sites such as the carbonyl oxygen of another molecule. This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering.

π-π Stacking: The electron-rich indole ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the structure of many biological systems and can influence the binding of the molecule to protein targets.

QTAIM analysis of these interactions would involve locating the bond critical points (BCPs) between the interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bonds.

Table 2: Predicted Non-covalent Interactions and Their Expected QTAIM Signatures in this compound

| Interaction Type | Interacting Groups | Expected QTAIM Signature at BCP |

| Hydrogen Bond | Indole N-H and Carbonyl O | Relatively high ρ, negative ∇²ρ |

| Halogen Bond | Indole C-Br and Carbonyl O | Moderate ρ, positive ∇²ρ |

| π-π Stacking | Indole Ring and Indole Ring | Low ρ, small positive ∇²ρ |

| C-H···π Interaction | Cyclohexenone C-H and Indole Ring | Low ρ, small positive ∇²ρ |

This table is predictive and based on QTAIM analyses of molecules with similar functional groups. nih.govresearchgate.netorientjchem.org

Role As a Synthetic Building Block for Advanced Molecular Architectures

Precursor for Complex Indole-Fused Heterocyclic Systems

The inherent reactivity of the indole (B1671886) and cyclohexenone components of 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone makes it a prime candidate for the synthesis of intricate polycyclic frameworks.

Synthesis of Polycyclic Indole-Cyclohexenone Derivatives

While direct literature on the cyclization of this compound is not extensively documented, the construction of polycyclic indole systems through annulation reactions is a well-established strategy. For instance, cascade annulations of indoles with alkynediones, catalyzed by transition metals like rhodium, have been shown to produce functionalized tetrahydrocarbazoles. rsc.org This suggests a potential pathway where the cyclohexenone moiety of the title compound could undergo further transformations to yield fused polycyclic systems. The C2-position of the indole ring could be functionalized and subsequently cyclized onto the cyclohexenone ring, or vice versa.

Furthermore, iodine-catalyzed C3-arylation of indoles with cyclohexanones has been reported to yield 2-(indol-3-yl)phenols through a cascade of dehydration, oxygenation, dehydrogenation, and aromatization. researchgate.net This highlights the possibility of transforming the cyclohexenone ring of this compound into an aromatic ring, leading to the formation of a carbazole (B46965) derivative.

Construction of Spiro Compounds and Annulated Ring Systems

The synthesis of spiro-compounds, where a single atom is part of two rings, is of significant interest in drug discovery. The cyclohexenone moiety of this compound is a suitable precursor for creating spiro-indoles. Although direct examples with this specific compound are scarce, related transformations provide a proof of concept. For example, organocatalytic Michael/aldol (B89426) cascade reactions between 3-olefinic oxindoles and pentane-1,5-dial have been successfully employed to construct spiro[cyclohexane-1,3′-indolin]-2′-ones with multiple stereocenters. nih.gov This suggests that the cyclohexenone ring could be opened and then reclosed onto the indole C2-position to form a spiro-center at the C3-position.

Annulated ring systems, where two rings share two or more atoms, are also accessible. The Robinson annulation, a classic method for forming six-membered rings, could in principle be applied. An asymmetric Robinson annulation of 3-indolinone-2-carboxylates with cyclohexenone has been developed to access chiral bridged tricyclic hydrocarbazoles. researchgate.net This points to the potential of the indole N-H or C2-position of this compound to participate in cyclization reactions with the cyclohexenone ring, leading to annulated structures. The regioselectivity of such cyclizations would be a key aspect to control, as both the C2 and C4 positions of the indole could potentially react. beilstein-journals.org

Applications in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools for generating molecular diversity. The indole and cyclohexenone functionalities in this compound make it an attractive substrate for MCRs.

While specific MCRs involving this exact compound are not widely reported, the participation of indoles in such reactions is common. For example, a one-pot three-component synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved through the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.govresearchgate.net This demonstrates the potential for the nucleophilic C3-position of an indole to engage in complex transformations. It is conceivable that this compound could participate in similar MCRs, with the cyclohexenone moiety either remaining as a spectator or participating in subsequent cyclization steps to yield even more complex scaffolds.

Design and Synthesis of Analogs for Fundamental Structure-Reactivity Relationship Studies

The study of structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. The this compound scaffold is well-suited for such studies. The bromine atom at the C5-position, the N-H of the indole, and the enone system of the cyclohexene (B86901) ring are all points for synthetic modification.

By synthesizing a library of analogs with varying substituents on the indole nitrogen, the phenyl ring of the indole, or the cyclohexenone ring, one could systematically investigate their effects on reactivity in various transformations. For instance, the influence of electron-donating or electron-withdrawing groups on the indole ring on the rate and stereochemical outcome of cyclization reactions could be explored. nih.gov Such studies are crucial for optimizing reaction conditions and for the rational design of synthetic routes to target molecules.

| Analog Structure | Modification | Potential Study |

| N-alkylated or N-arylated analogs | Variation of the substituent on the indole nitrogen | Influence on the nucleophilicity of the indole ring and regioselectivity of cyclizations. |

| Analogs with different substituents at the C5-position | Replacement of bromine with other halogens or functional groups | Impact on electronic properties and potential for orthogonal functionalization. |

| Saturated cyclohexanone (B45756) analog | Reduction of the C=C double bond in the cyclohexenone ring | Comparison of reactivity in enolate-based versus Michael addition reactions. |

Building Block for Functional Materials (e.g., Fluorescent Probes, Chemosensors)

Indole-based compounds are well-known for their fluorescent properties and their application in the development of chemosensors. nih.gov The this compound core structure possesses the necessary features to be developed into a functional material. The extended π-system of the indole provides a basis for fluorescence, and the bromine atom and the cyclohexenone moiety offer sites for the introduction of recognition units or for modulating the electronic properties.

The fluorescence of 5-substituted indoles is known to be sensitive to the nature of the substituent and the solvent polarity. rsc.org This suggests that the photophysical properties of this compound and its derivatives could be tuned for specific applications. For example, the introduction of a suitable receptor could lead to a chemosensor that exhibits a change in fluorescence upon binding to a target analyte. Indole-based chemosensors have been developed for the detection of various ions, including fluoride (B91410) and zinc. spectroscopyonline.commdpi.com

While specific data for the title compound is not available, the table below illustrates the typical photophysical properties that could be expected and measured for such a system.

| Property | Description | Potential Value |

| Absorption Maximum (λabs) | The wavelength at which the compound absorbs the most light. | Typically in the UV-A or near-UV region for indole derivatives. |

| Emission Maximum (λem) | The wavelength at which the compound emits the most light upon excitation. | Expected to be in the violet-blue region of the spectrum. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Highly dependent on the molecular structure and environment. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is generally desirable for fluorescence imaging applications. |

Emerging Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Transformations

The synthesis of complex heterocyclic structures like 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone often relies on catalytic transformations to achieve high yields and selectivity. Research in this area is vibrant, with a continuous stream of new catalysts and catalytic systems being developed to overcome the limitations of traditional methods. For indole (B1671886) derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for introducing substituents onto the indole core. nih.gov However, the development of more efficient and versatile catalysts remains a key research focus.

Recent advancements include the design of novel phosphine (B1218219) ligands for palladium catalysts that can improve reaction kinetics and expand the substrate scope. Furthermore, the exploration of alternative metal catalysts, such as those based on copper, nickel, or gold, is gaining traction. These metals can offer different reactivity profiles and may be more abundant and less expensive than palladium, contributing to more sustainable synthetic routes. For instance, visible-light photocatalysis has emerged as a powerful tool, enabling formal [4+2] cycloadditions of indole-derived bromides with alkenes or alkynes under extremely mild conditions, which could be adapted for the synthesis of complex cyclohexenone--substituted indoles. rsc.org

The development of catalysts for asymmetric synthesis is another critical frontier. For a molecule like this compound, which possesses a stereocenter, the ability to selectively synthesize one enantiomer is crucial for understanding its biological activity. Chiral catalysts, including organocatalysts and chiral metal complexes, are being designed and optimized for the enantioselective synthesis of related indole-containing compounds.

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound and its derivatives, several green chemistry strategies are being explored.

One key aspect is the use of more environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents like eucalyptol. nih.gov The use of solvent-free or neat reaction conditions is another approach to reduce solvent waste. xjenza.org

Atom economy is another central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy, as they allow for the synthesis of complex molecules in a single step from three or more starting materials. xjenza.orgrsc.orgmdpi.com The development of MCRs for the synthesis of indole-based structures is an active area of research.

The use of recoverable and reusable catalysts is also a key feature of green synthetic methods. xjenza.org Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse in multiple reaction cycles, reducing both cost and waste.

Applications of Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients and their intermediates.

In the context of this compound, flow chemistry could be applied to several key synthetic steps. For example, hazardous reactions, such as those involving highly reactive intermediates or exothermic processes, can be performed more safely in the small, controlled environment of a flow reactor. The precise control over reaction parameters like temperature, pressure, and reaction time in a flow system can also lead to higher yields and purities. nih.gov

Furthermore, flow chemistry facilitates the integration of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. This "telescoping" of reactions can significantly shorten synthesis times and reduce waste. The use of in-line purification and analysis techniques can further streamline the manufacturing process. The synthesis of various heterocyclic compounds, including marine-derived drugs, has been successfully demonstrated using continuous flow methodologies. nih.gov

Integration with Chemoinformatics and High-Throughput Screening in Compound Design

The discovery of new bioactive compounds is increasingly being driven by the integration of computational methods with experimental screening. Chemoinformatics involves the use of computational tools to analyze and organize chemical data, enabling researchers to predict the properties and activities of molecules and to design new compounds with desired characteristics. mdpi.com

For a scaffold like this compound, chemoinformatics can be used to create virtual libraries of related compounds by modifying various structural features. These virtual libraries can then be screened in silico against biological targets of interest, such as enzymes or receptors, to identify promising candidates for synthesis and further testing. nih.gov This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

High-throughput screening (HTS) complements chemoinformatics by allowing for the rapid experimental testing of large numbers of compounds. Miniaturized and automated assays are used to assess the biological activity of compounds in a parallel fashion. The combination of chemoinformatics-guided library design and HTS provides a powerful engine for the discovery of new drug leads based on the this compound core structure. Recent studies have demonstrated the successful application of HTS and chemoinformatics in identifying novel inhibitors for various therapeutic targets. nih.gov

Conclusion

Summary of the Current Research Landscape for 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone

The current body of scientific literature on this compound is limited, with much of the available information being general to the broader class of indolyl cyclohexenones. The synthesis of this specific compound is not extensively detailed in published research, though established methods for the formation of similar structures provide a theoretical framework.

Key synthetic strategies for analogous compounds often involve a multi-step process. The initial formation of the 5-bromoindole (B119039) core is a critical step. Several patented methods describe the synthesis of 5-bromoindole from indole (B1671886), often involving electrophilic bromination. One common approach involves the protection of the indole nitrogen, followed by bromination and subsequent deprotection. For instance, a method for synthesizing 5-bromoindole involves dissolving indole in an organic solvent, reacting it with sodium or potassium hydrogensulfite, followed by treatment with acetic anhydride (B1165640) and then bromine. google.com

The subsequent coupling of the 5-bromoindole moiety with a cyclohexenone precursor represents the next synthetic challenge. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are frequently employed for the formation of carbon-carbon bonds between aromatic systems and other organic molecules. Research has demonstrated the feasibility of palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones to produce β-indolyl cyclic enones under mild conditions. This suggests a plausible route to this compound.

While specific experimental data for this compound is scarce, the general chemical properties can be inferred from its constituent parts. The indole ring system is known for its aromaticity and the nucleophilic character of the C3 position. The presence of the electron-withdrawing bromine atom at the C5 position is expected to influence the electron density of the indole ring, potentially affecting its reactivity in further chemical transformations. The cyclohexenone moiety introduces a reactive α,β-unsaturated ketone system, which is susceptible to nucleophilic attack and can participate in various cycloaddition and condensation reactions.

The biological significance of indole derivatives is well-documented, with many exhibiting anticancer, anti-inflammatory, and antimicrobial properties. beilstein-archives.orgbeilstein-journals.org The incorporation of a bromine atom can often enhance the biological activity of a molecule. Similarly, the cyclohexenone scaffold is present in numerous biologically active natural products and synthetic compounds. Therefore, it is reasonable to hypothesize that this compound may possess interesting pharmacological properties, though specific studies are needed to confirm this.

Prospects for Future Chemical Innovation and Synthetic Exploration

The limited specific research on this compound presents a significant opportunity for future chemical innovation and synthetic exploration. The development of a robust and efficient synthesis for this compound is a primary area for investigation.

Future synthetic efforts could focus on optimizing palladium-catalyzed cross-coupling reactions between a suitable 5-bromoindole derivative and a cyclohexenone precursor. Exploration of different palladium catalysts, ligands, and reaction conditions could lead to a high-yield, scalable synthesis. Alternative synthetic routes, such as acid-catalyzed condensation reactions between 5-bromoindole and a suitable diketone, could also be explored.

A crucial aspect of future research will be the detailed characterization of this compound. This would involve obtaining comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity. The table below outlines the expected and reported data for related compounds.

| Compound Name | Molecular Formula | Reported Spectroscopic Data |

| 5-Bromo-3-methyl-1H-indole | C9H8BrN | ¹H NMR (500 MHz, CDCl₃): δ 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H). ¹³C NMR (125 MHz, CDCl₃): δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64. rsc.org |

| 5-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | Utilized as a reactant in the synthesis of 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole. nih.gov |

Once a reliable synthetic route is established and the compound is fully characterized, the exploration of its chemical reactivity can commence. The enone functionality provides a handle for various transformations, including Michael additions, reductions, and cycloadditions, allowing for the creation of a library of derivatives.

Furthermore, a significant area for future research lies in the biological evaluation of this compound and its derivatives. Given the known bioactivities of both the indole and cyclohexenone moieties, these compounds are promising candidates for screening in a variety of assays, including anticancer, antimicrobial, and anti-inflammatory screens. Structure-activity relationship (SAR) studies on a library of derivatives could identify key structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-enone, and what factors influence reaction yields?

Methodological Answer:

- Synthetic Routes :

- Copper(I)-Catalyzed Cycloaddition : A modified Huisgen reaction can be employed, using CuI as a catalyst and PEG-400/DMF as a solvent system, similar to the synthesis of 5-bromoindole derivatives (50% yield) .

- Vilsmeier-Haack Reaction : Reacting 5-bromoindole with cyclohexenone precursors under POCl₃-mediated conditions generates the target compound, as demonstrated in analogous ketone syntheses .

- Key Factors :

- Catalyst Loading : Excess CuI (1.0 g per 700 mg substrate) improves cycloaddition efficiency but may complicate purification .

- Reaction Time : Extended stirring (12+ hours) ensures complete conversion but risks side-product formation .

- Purification : Flash chromatography (70:30 ethyl acetate/hexane) is critical for isolating the product .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, cyclohexenone carbonyl at ~200 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 427.0757 for brominated analogs) .

- X-ray Crystallography :

Q. What safety precautions are recommended when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; static-free equipment prevents ignition .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent toxic gas release (e.g., HBr) .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer :

- Case Example :

- NMR vs. X-ray : If NMR suggests a planar indole ring but crystallography shows puckering, refine the model using SHELX constraints (e.g., RIGU commands) to reconcile discrepancies .

- Torsion Angles : Discrepancies in dihedral angles (e.g., C6–C1–C2–C3) are resolved by re-examining data collection parameters (e.g., crystal twinning, resolution limits) .

Q. How can computational chemistry complement experimental data in studying the electronic properties of this compound?

Methodological Answer :

- DFT Calculations :

- Docking Studies :

Q. What strategies are employed to enhance the pharmacological activity of indole-based compounds like this one?

Methodological Answer :

- Structural Modifications :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CN, -SO₂Me) at the 4-position of the indole ring enhances COX-2 inhibition (IC₅₀ reduction by ~40%) .

- Hybrid Scaffolds : Conjugating cyclohexenone with chalcone moieties improves bioavailability, as seen in endometriosis-targeted derivatives .

Q. How do reaction conditions influence the regioselectivity in synthesizing brominated indole derivatives?

Methodological Answer :

- Electrophilic Bromination :

- Solvent Polarity : Polar aprotic solvents (DMF) favor bromination at the 5-position due to indole’s electron-rich C3 .

- Catalyst Role : CuI directs azide-alkyne cycloaddition to form triazole linkages without disrupting bromine placement .

Q. What are the challenges in determining the crystal structure of such compounds, and how are they addressed?

Methodological Answer :

- Challenges :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報